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Compound of Interest

Compound Name: Epilactose

Cat. No.: B1140007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of

the isomeric disaccharides, epilactose and lactose. The following sections outline various

established analytical techniques, complete with experimental methodologies and quantitative

data to guide researchers in selecting and implementing the most suitable method for their

specific application.

High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a powerful and widely used technique for the

separation of sugar isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is

particularly effective for separating polar compounds like epilactose and lactose.

HILIC-HPLC with Refractive Index (RI) Detection
This method provides a robust and reliable separation of lactose, lactulose, and epilactose. A

polymer-based amino HILIC column is employed to achieve baseline separation.

Experimental Protocol:

Column: Shodex HILICpak VG-50 4E (4.6 mm ID x 250 mm, 5 µm)[1][2]

Mobile Phase: Acetonitrile/Methanol/Water (75/20/5, v/v/v)[2]
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Flow Rate: 1.0 mL/min[1][2]

Column Temperature: 40 °C[1][2]

Detector: Refractive Index (RI) Detector[1][2]

Injection Volume: 5 µL of 5 mg/mL of each sugar[2]

Run Time: Approximately 15 minutes[1][2]

Quantitative Data:

Parameter Value Reference

Linearity Range 500 µg/L to 10 g/L [1]

Resolution

(Lactulose/Epilactose)
>1.6 [1]

Resolution

(Epilactose/Lactose)
Baseline Separation [2]
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HILIC-HPLC experimental workflow.

Dual HPLC Analysis for Complex Matrices
For challenging matrices such as milk, a dual HPLC approach can provide accurate

quantification of lactose, lactulose, and epilactose[3][4]. This method utilizes two parallel

HPLC systems with different separation and detection principles.

Method 1: Lactose and Epilactose Quantification

Derivatization: Pre-column derivatization is performed[3][4].

Column: C18 column[3][4].

Mobile Phase: An eluent containing an ion-pair reagent[3][4].

Detector: UV Detector[3][4].

Method 2: Lactulose Quantification

Column: Trimodal stationary phase (hydrophilic interaction, anion- and cation-exchange)[3]

[4].

Mobile Phase: Acetonitrile/Ammonium formate buffer[3][4].

Detector: Evaporative Light Scattering Detector (ELSD)[3].

Quantitative Data:

Analyte Detection Limit (in milk) Reference

Lactose 3.32 mg/L [3]

Epilactose 4.73 mg/L [3]

Lactulose 139 mg/L [3]
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High-Performance Anion-Exchange
Chromatography with Pulsed Amperometric
Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates

without the need for derivatization[5]. It is particularly well-suited for determining trace levels of

lactose and its isomers in complex samples like lactose-free products[6][7].

Experimental Protocol:

Column: Thermo Scientific™ Dionex™ CarboPac™ PA210-4µm[6][7]

Eluent: 19 mM or 23 mM Potassium Hydroxide (KOH)[7]

Flow Rate: 0.4 mL/min

Column Temperature: 30 °C

Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode

Injection Volume: 10 µL

Sample Preparation (for milk products):

Weigh 1 g of the sample into a 100 mL volumetric flask and add 10 mL of deionized water.[6]

[7]

Add 200 µL of Carrez I solution and 200 µL of Carrez II solution, mixing after each addition,

to precipitate proteins and fats.[6][7]

Bring the volume to 100 mL with deionized water.[6][7]

Centrifuge a portion of the sample at 3000 RPM.[6][7]

Filter the supernatant through a 0.45 µm filter before injection.

Quantitative Data:
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Analyte Linearity Range Reference

Lactose 0.25 to 20 mg/L [6]

Lactulose 0.25 to 20 mg/L [6]

Logical Relationship of HPAEC-PAD:
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Principle of HPAEC-PAD for carbohydrate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is another powerful technique for separating and identifying volatile

compounds. For non-volatile carbohydrates like epilactose and lactose, a derivatization step is
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necessary to increase their volatility.

Experimental Protocol:

Derivatization: Trimethylsilylation (TMS) of oximes is a common method[8][9]. This involves a

two-step process: oximation followed by silylation.

Column: A capillary column with a non-polar stationary phase, such as VF-5MS (25 m, 0.2

mm ID, 0.33 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column, is

typically used[8].

Carrier Gas: Hydrogen or Helium[8].

Temperature Program: A temperature gradient is employed, for example: start at 130°C,

ramp at 8°C/min to 195°C, then 3°C/min to 204°C, and finally 12°C/min to 290°C and hold

for 3 minutes[8].

Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode[8].

Quantitative Data:

Quantitative analysis by GC-MS can be challenging due to the formation of multiple tautomeric

forms of the sugars. However, with the use of isotopically labeled internal standards, accurate

quantification can be achieved[8].

GC-MS Derivatization and Analysis Workflow:
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Workflow for GC-MS analysis of disaccharides.
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Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric

field[10][11][12]. While native sugars are neutral, they can be derivatized with a charged tag to

enable separation by CE. This technique offers high resolution and requires very small sample

volumes[11].

General Protocol Outline:

Derivatization: Sugars are typically derivatized with a fluorescent tag that also imparts a

charge, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).

Capillary: A fused-silica capillary is used.

Background Electrolyte (BGE): The composition of the BGE is optimized to achieve the

desired separation.

Separation Voltage: A high voltage is applied across the capillary.

Detection: Laser-induced fluorescence (LIF) is commonly used for sensitive detection of the

tagged sugars.

While specific protocols for epilactose and lactose separation by CE are less commonly

detailed in general literature compared to HPLC and GC, the principles of CE for glycan

analysis are well-established and can be adapted for this purpose[11][12].

Enzymatic Assays
Enzymatic assays offer a high degree of specificity for quantifying lactose. These methods

typically involve the enzymatic hydrolysis of lactose to glucose and galactose, followed by the

quantification of one of the resulting monosaccharides[13].

Principle of a Typical Lactose Assay:

Lactase Hydrolysis: The enzyme β-galactosidase (lactase) specifically hydrolyzes lactose

into D-glucose and D-galactose.
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Galactose Oxidation: D-galactose is then oxidized by galactose dehydrogenase, with the

concomitant reduction of NAD+ to NADH.

Quantification: The increase in NADH is measured spectrophotometrically at 340 nm and is

directly proportional to the initial amount of lactose.

Protocol for a Commercial Lactose Assay Kit (Example):

Reagents: A commercial kit will typically contain lactase, enzymes for the subsequent

detection reaction, cofactors, and a lactose standard[13].

Sample Preparation: Samples may require deproteinization or dilution to fall within the

assay's linear range[14].

Procedure:

A sample blank is often prepared to account for endogenous glucose or galactose[13].

Lactase is added to the sample and standards to initiate the hydrolysis of lactose.

The detection reagents are then added to quantify the released monosaccharide.

The absorbance is measured using a spectrophotometer or plate reader.

Calculation: The lactose concentration is calculated from the difference in absorbance

between the sample and the sample blank, relative to a standard curve.

Note: The specificity of the β-galactosidase is crucial, as some enzymes may also hydrolyze

epilactose, leading to inaccurate results if not properly validated. For accurate quantification in

complex matrices, especially those containing other oligosaccharides, methods like the LOLAC

(low lactose) assay, which uses a more selective β-galactosidase, are recommended[15].

Signaling Pathway Analogy for Enzymatic Assay:
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Biochemical pathway of a typical enzymatic lactose assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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